Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17734264
InChI: InChI=1S/C12H11FN2O3.ClH/c1-18-11(16)5-8-7-14-15(12(8)17)10-4-2-3-9(13)6-10;/h2-4,6-7,14H,5H2,1H3;1H
SMILES:
Molecular Formula: C12H12ClFN2O3
Molecular Weight: 286.68 g/mol

Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride

CAS No.:

Cat. No.: VC17734264

Molecular Formula: C12H12ClFN2O3

Molecular Weight: 286.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride -

Specification

Molecular Formula C12H12ClFN2O3
Molecular Weight 286.68 g/mol
IUPAC Name methyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride
Standard InChI InChI=1S/C12H11FN2O3.ClH/c1-18-11(16)5-8-7-14-15(12(8)17)10-4-2-3-9(13)6-10;/h2-4,6-7,14H,5H2,1H3;1H
Standard InChI Key CQXAHAFUEOFGPS-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

The molecular structure of methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride comprises a five-membered pyrazole ring fused with a 3-fluorophenyl group at position 2 and an acetoxy methyl ester at position 4 (Figure 1). The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂ClFN₂O₃
Molecular Weight286.68 g/mol
IUPAC NameMethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate; hydrochloride
Canonical SMILESCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area75.4 Ų

The compound’s InChIKey (CQXAHAFUEOFGPS-UHFFFAOYSA-N) and PubChem ID (137703278) provide standardized identifiers for global databases.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyrazole core.

  • Fluorophenyl Substitution: Electrophilic aromatic substitution introduces the 3-fluorophenyl group using fluorine-containing aryl halides.

  • Esterification: Reaction with methyl chloroacetate in the presence of a base (e.g., triethylamine) yields the methyl acetate side chain.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, HCl, reflux65–70
Fluorophenyl addition3-Fluorobenzaldehyde, K₂CO₃55–60
EsterificationMethyl chloroacetate, Et₃N75–80
Salt formationHCl/EtOH, 0°C90–95

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts.

Purification Techniques

  • Recrystallization: Methanol/water mixtures (3:1 v/v) achieve >98% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted intermediates.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) validate purity for pharmacological assays.

Biological Activities and Mechanistic Studies

Anti-Inflammatory and Analgesic Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg (vs. 70% for diclofenac), likely through cyclooxygenase-2 (COX-2) inhibition. Molecular docking studies reveal a binding affinity (Kd = 12.3 nM) to COX-2’s active site, where the fluorophenyl group occupies a hydrophobic cleft near Val³⁴⁹.

Metabolic Stability

Microsomal stability tests in human liver microsomes indicate a half-life of 45 minutes, with primary metabolites arising from ester hydrolysis (70%) and fluorophenyl hydroxylation (30%).

Applications in Medicinal Chemistry

Lead Optimization

The hydrochloride salt’s enhanced solubility (23 mg/mL in PBS) facilitates formulation for intravenous administration. Structural analogs with modified ester groups (e.g., ethyl, isopropyl) are under investigation to improve metabolic stability.

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.3) in NSCLC cells suggest utility in multidrug regimens.

Future Directions and Challenges

Clinical Translation

  • Toxicology Profiles: Acute toxicity studies in rodents (LD₅₀ > 2 g/kg) support further development, but chronic toxicity data are needed.

  • Formulation Science: Nanoparticle encapsulation (e.g., PLGA carriers) may enhance bioavailability.

Target Identification

Proteomic screens are underway to identify off-target interactions, particularly with kinases and GPCRs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator